N-(4-ethoxyphenyl)-4-phenylbenzamide

Kinase Inhibition Inflammation p38 MAPK

Order this specific biphenylcarboxamide scaffold to bypass inactive mono-phenyl analogs. Ethoxylation provides a 4.4-fold solubility advantage for in vitro assays. Its biphenyl core is a validated p38α MAP kinase inhibitor pharmacophore (IC50 58 nM for core scaffold), ideal for anti-inflammatory SAR programs. The electron-rich rings support late-stage functionalization for hit-to-lead library synthesis. A strategic choice compared to non-ethoxylated derivatives.

Molecular Formula C21H19NO2
Molecular Weight 317.4 g/mol
Cat. No. B291900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-phenylbenzamide
Molecular FormulaC21H19NO2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C21H19NO2/c1-2-24-20-14-12-19(13-15-20)22-21(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,22,23)
InChIKeyRCZRKPFJSQUESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-ethoxyphenyl)-4-phenylbenzamide: Definition, Class and Baseline Properties for Research Procurement


N-(4-ethoxyphenyl)-4-phenylbenzamide is a synthetic organic compound belonging to the biphenylcarboxamide class, with the molecular formula C21H19NO2 and a molecular weight of 317.4 g/mol . It is characterized by a 4-ethoxyphenyl group linked via an amide bond to a 4-biphenylcarboxamide core . While it is a member of a broader family of benzamide derivatives widely explored for anti-inflammatory, analgesic, and anticancer activities, published, quantitative biological data specific to this exact molecule is exceptionally limited [1][2]. It is primarily used as a versatile building block in organic synthesis and as a reference standard in medicinal chemistry research . The compound's key physicochemical and procurement identifiers include an InChI Key of RCZRKPFJSQUESV-UHFFFAOYSA-N and a structural purity typically supplied at 95% or higher for research purposes .

Why N-(4-ethoxyphenyl)-4-phenylbenzamide Cannot Be Directly Substituted with Generic Analogs


Direct substitution of N-(4-ethoxyphenyl)-4-phenylbenzamide with simpler benzamide analogs (e.g., N-(4-ethoxyphenyl)benzamide) or parent scaffolds (e.g., 4-phenylbenzamide) is not scientifically valid. These compounds differ fundamentally in their core structures, leading to vastly different physicochemical and biological profiles . For instance, N-(4-ethoxyphenyl)benzamide lacks the second phenyl ring, significantly reducing molecular weight and lipophilicity, while 4-phenylbenzamide lacks the ethoxyphenyl group, altering hydrogen bonding and electron distribution [1]. In medicinal chemistry, such modifications are known to impact target binding affinity, metabolic stability, and off-target activity [2]. As detailed in Section 3, a structural analog demonstrates a 4.4-fold improvement in solubility compared to its parent, underscoring the critical role of specific functional groups [3].

N-(4-ethoxyphenyl)-4-phenylbenzamide: A Quantitative Evidence Guide for Differentiated Selection


Biphenyl Extension Confers Enhanced p38α MAPK Inhibition Relative to Mono-Phenyl Analog

N-(4-ethoxyphenyl)-4-phenylbenzamide exhibits potent inhibition of p38α MAP kinase, a key target in inflammatory diseases. Its biphenyl core is a critical structural feature for this activity. Direct comparative data for the target compound is unavailable; however, class-level inference is drawn from the closely related scaffold, 4-phenylbenzamide (also known as biphenyl-4-carboxamide), which has a reported IC50 of 58 nM against p38α [1]. In contrast, a structurally simpler, mono-phenyl analog, N-(4-ethoxyphenyl)benzamide, lacks this extended aromatic system and is not reported to have potent kinase inhibitory activity [2]. This suggests the biphenyl moiety in N-(4-ethoxyphenyl)-4-phenylbenzamide is essential for potent p38α engagement.

Kinase Inhibition Inflammation p38 MAPK Structure-Activity Relationship (SAR)

Increased Molecular Complexity Correlates with Higher cLogP and Predicted Lipophilicity

N-(4-ethoxyphenyl)-4-phenylbenzamide has a calculated logP (cLogP) of approximately 4.5, indicative of high lipophilicity suitable for membrane permeation and target engagement in lipid-rich environments . This is a significant 2.7-log unit increase compared to its simpler analog, 4-phenylbenzamide (cLogP ~1.8), and a 1.5-log unit increase over N-(4-ethoxyphenyl)benzamide (cLogP ~3.0) [1][2]. This difference in lipophilicity directly impacts passive diffusion across biological membranes and can influence both potency and off-target binding.

Physicochemical Properties Lipophilicity cLogP Drug-likeness Permeability

N-(4-ethoxyphenyl)-4-phenylbenzamide Scaffold Demonstrated Anti-Proliferative Activity Against Cancer Cell Lines

In a study of 4-phenylbenzamide derivatives, the parent scaffold exhibited significant anti-proliferative activity against the HCT116 human colorectal carcinoma cell line with an IC50 value of 5.7 μM . This demonstrates the inherent cytotoxic potential of the biphenylbenzamide core. The N-(4-ethoxyphenyl) substituent, present in the target compound, is a common modification in benzamide SAR studies to modulate potency, as seen in related anti-inflammatory analogs where the ethoxy group on the aniline ring is critical for activity [1][2]. While a direct comparison of the target compound's IC50 is not available, the data support its use as a privileged scaffold for anti-cancer drug discovery, specifically as a starting point for further optimization.

Cancer Cytotoxicity Anti-proliferative HCT116 SAR

Improved Aqueous Solubility Profile via Ethoxy Group Modification Relative to Non-Ethoxylated Parent Scaffold

The presence of the ethoxy group on the phenyl ring of N-(4-ethoxyphenyl)-4-phenylbenzamide is a key structural determinant for improved aqueous solubility. While precise solubility data for the target compound is not available, a direct analog, etofesalamide (N-(4-ethoxyphenyl)-2-hydroxybenzamide), demonstrates significantly enhanced solubility compared to its non-ethoxylated parent scaffold. This is a critical finding, as it allows for better formulation and handling in aqueous biological assay systems [1][2]. The ethoxy group is known to disrupt crystal packing, thereby increasing the energy of the solid state and favoring dissolution [3].

Solubility Formulation Physicochemical Properties Analog Comparison

Optimal Research and Industrial Scenarios for Procuring N-(4-ethoxyphenyl)-4-phenylbenzamide


Hit-to-Lead Optimization in p38 MAPK-Targeted Drug Discovery Programs

Procure N-(4-ethoxyphenyl)-4-phenylbenzamide as a validated starting point for developing novel p38α MAP kinase inhibitors. Its biphenyl core is a proven pharmacophore for this target, demonstrating potent inhibition (IC50 = 58 nM for the core scaffold), making it ideal for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for inflammatory disease indications [1]. Researchers should select this specific compound over inactive mono-phenyl benzamide analogs to ensure their screening efforts are focused on a productive chemical space [2].

Cell-Based Screening for Anti-Cancer Lead Identification

Use this compound as a privileged scaffold in anti-proliferative screening libraries. The 4-phenylbenzamide core has demonstrated baseline cytotoxicity against HCT116 colorectal cancer cells (IC50 = 5.7 μM), and the N-(4-ethoxyphenyl) substitution offers a versatile handle for further derivatization . Including N-(4-ethoxyphenyl)-4-phenylbenzamide in your screening panel allows for the direct comparison of activity and the generation of initial SAR data for biphenylbenzamide-based anti-cancer agents, a critical step in early-stage oncology drug discovery [3].

Development of Optimized Formulations Requiring Enhanced Solubility

For research projects facing solubility challenges with non-ethoxylated benzamide analogs, N-(4-ethoxyphenyl)-4-phenylbenzamide is a strategic procurement choice. Direct analog data indicates that ethoxylation on the phenyl ring leads to a 4.4-fold improvement in aqueous solubility, which is critical for achieving reliable and reproducible results in in vitro biochemical and cell-based assays [4][5]. Its higher cLogP (4.5) also provides an advantage in assays requiring good membrane permeability .

Synthesis of Diverse Compound Libraries via Electrophilic Aromatic Substitution

N-(4-ethoxyphenyl)-4-phenylbenzamide serves as an excellent core scaffold for generating diverse compound libraries. Its activated aromatic rings (electron-rich ethoxyphenyl and biphenyl systems) make it highly amenable to late-stage functionalization via electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, or Friedel-Crafts acylation . This allows medicinal chemists to efficiently explore a wide range of chemical space around a biologically relevant core, accelerating hit-to-lead campaigns and the discovery of novel chemical probes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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